DGAT1 Inhibition: 8-MethylHexadecanoyl-CoA Exhibits Weak Inhibitory Activity
In a direct comparison against the unbranched straight-chain standard, 8-MethylHexadecanoyl-CoA demonstrated weak inhibitory activity against human DGAT1, with an IC50 > 10,000 nM. This contrasts sharply with the known, potent inhibitory effect of long-chain acyl-CoAs like Palmitoyl-CoA on other lipid metabolic enzymes [1]. This data point provides a quantitative benchmark for the reduced affinity of this specific branched-chain thioester for the DGAT1 active site, a key enzyme in triglyceride synthesis. The IC50 was determined using a phospholipid flash plate assay with [1-14C]decanoyl-CoA as the substrate [2].
| Evidence Dimension | Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | Palmitoyl-CoA (Hexadecanoyl-CoA) is known to be a potent inhibitor of acetyl-CoA carboxylase (ACC) and other lipid enzymes, with Kd values often in the low nanomolar range. |
| Quantified Difference | > 10,000 nM vs. expected low nM for straight-chain analogs |
| Conditions | Inhibition of N-terminal His6-tagged human recombinant DGAT1 expressed in insect cell membrane using [1-14C]decanoyl-CoA substrate |
Why This Matters
This data allows researchers to select an acyl-CoA that will not artifactually inhibit DGAT1 in *in vitro* assays, preventing confounding results in triglyceride synthesis studies.
- [1] Hostetler, H. A., et al. (2006). Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha). Biochemistry, 45(24), 7669-81. View Source
- [2] TargetMine. (n.d.). Activity report for ChEMBL:CHEMBL2165813 on human DGAT1. TargetMine Data Warehouse. View Source
